2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with the molecular formula and a molecular weight of 407.44 g/mol. This compound is characterized by the presence of multiple functional groups, including a furan moiety, a thiadiazole ring, and a chromenone structure, making it an interesting subject for research in medicinal chemistry and related fields. It is classified within the category of heterocyclic compounds known for their diverse biological activities.
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves several key steps:
The methodologies employed in synthesizing this compound are crucial as they influence both the efficiency and the biological activity of the final product .
The molecular structure of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one can be represented as follows:
InChI=1S/C21H17N3O4S/c25-15-12-18(28-16-5-2-1-4-14(15)16)21(26)24-9-7-13(8-10-24)19-22-23-20(29-19)17-6-3-11-27-17/h1-6,11-13H,7-10H2This structural complexity contributes to its potential biological activities and interactions with various biological targets .
The chemical reactivity of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is primarily dictated by its functional groups:
These reactions are essential for modifying the compound to improve its pharmacological properties or to create analogs for further study .
The mechanism of action for 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is not fully elucidated but is believed to involve:
Further research is necessary to clarify these mechanisms and validate their therapeutic potential .
The applications of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-y)piperidine -1-carbonyl)-4H-chromen -4-one are diverse:
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7